N-(4-anilinophenyl)-2-chlorobenzamide
Description
N-(4-Anilinophenyl)-2-chlorobenzamide is a substituted benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 4-anilinophenylamine moiety. These compounds are typically synthesized via amide coupling reactions, often employing reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) . The chlorine substituent at the ortho position of the benzamide ring and the anilinophenyl group likely influence its electronic properties, solubility, and biological activity, as seen in related derivatives.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMHQCEKIUPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Effects
The chlorine atom in the 2-position of the benzamide ring distinguishes N-(4-anilinophenyl)-2-chlorobenzamide from analogs such as N-(phenyl)-2-chlorobenzamide (). Crystallographic studies reveal that side-chain substitutions (e.g., chlorine, methyl, or aryl groups) primarily affect the C(S)-C(O) bond length in related amides, while other bond lengths remain relatively unchanged. For example:
Physicochemical Properties
Melting points and yields of structurally related compounds provide insight into the stability and synthetic feasibility of this compound:
Observations :
Spectroscopic Characteristics
1H NMR and IR spectra of 2-chlorobenzamide derivatives show distinct signals attributable to the chlorine atom and amide groups:
- N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide ():
- N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide ():
Comparison : The 2-chloro substituent deshields adjacent protons, causing upfield shifts in NMR, while IR spectra confirm the integrity of the amide bond.
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